N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide

Description

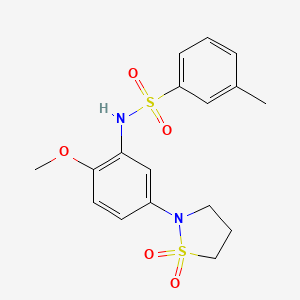

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-methyl group. The aromatic ring is further functionalized at the 2-methoxy-5-position with a 1,1-dioxidoisothiazolidin-2-yl moiety. This structural combination integrates sulfonamide bioactivity with the electronic and steric effects of the isothiazolidin dioxide ring, a five-membered heterocycle containing sulfur and nitrogen atoms in a sulfone configuration. Sulfonamides are well-documented for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The isothiazolidin dioxide group may enhance metabolic stability and influence target binding due to its polar, electron-withdrawing nature.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-13-5-3-6-15(11-13)26(22,23)18-16-12-14(7-8-17(16)24-2)19-9-4-10-25(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCTYIBHPNGGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It plays an essential role in meiosis, but is dispensable for mitosis.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on the cell cycle. By targeting CDK2, the compound may inhibit cell division, potentially leading to cell cycle arrest. This could have implications for the treatment of diseases characterized by uncontrolled cell proliferation.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide, a compound with a complex molecular structure, has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a dioxidoisothiazolidin moiety linked to a methoxyphenyl group and a 3-methylbenzenesulfonamide backbone. Its molecular formula is with a molecular weight of approximately 350.41 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Research indicates that this compound primarily interacts with cyclin-dependent kinase 2 (CDK2) , an essential regulator of the cell cycle. By inhibiting CDK2, the compound can disrupt cell division processes, which positions it as a potential anticancer agent【1】【5】.

Anticancer Properties

The compound has shown promise in various studies as an anticancer agent. Its ability to inhibit CDK2 suggests that it may effectively induce cell cycle arrest in cancer cells, potentially leading to reduced tumor growth【5】.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in treating bacterial infections【8】.

Tyrosinase Inhibition

In vitro studies have explored the compound's role as a tyrosinase inhibitor , which is significant for treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin production; thus, inhibiting its activity could help manage conditions like melasma and age spots【6】.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Inhibition of CDK2 | Demonstrated significant inhibition of cell proliferation in cancer cell lines【5】. |

| Antimicrobial Assays | Showed effective inhibition against multiple bacterial strains【8】. |

| Tyrosinase Activity | Exhibited potent inhibition comparable to established inhibitors like kojic acid【6】. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the sulfonamide substituents, heterocyclic attachments, and functional groups. Key examples from literature include:

Key Observations:

- Heterocyclic Influence : The isothiazolidin dioxide group in the target compound differs from indole (1), imidazole (2), thiadiazin (3), and oxazole (Example 132) rings. These heterocycles modulate electronic properties, solubility, and steric bulk. For instance, the sulfone in isothiazolidin enhances polarity compared to aromatic indole or pyridinyl systems .

Physicochemical Properties

- Solubility : The polar isothiazolidin dioxide likely improves aqueous solubility relative to lipophilic indole (1) or pentyl (2) derivatives.

- pKa : The sulfonamide’s acidity (pKa ~10) is modulated by electron-withdrawing groups (e.g., isothiazolidin dioxide), enhancing deprotonation at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.